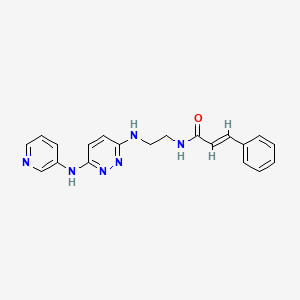![molecular formula C22H25BrN2O3 B2536345 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1101751-77-2](/img/structure/B2536345.png)
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a dihydrobenzo[b][1,4]dioxin ring, a hydroxy group, a p-tolyl group, and a hexahydroimidazo[1,2-a]pyridin-1-ium bromide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the dihydrobenzo[b][1,4]dioxin ring and the hexahydroimidazo[1,2-a]pyridin-1-ium ring. These types of reactions often involve condensation or cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The dihydrobenzo[b][1,4]dioxin ring and the hexahydroimidazo[1,2-a]pyridin-1-ium ring would likely contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the hydroxy group could potentially participate in reactions such as esterification or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
1. Synthesis and Chemical Properties
- The compound belongs to a class of chemicals that are used in the synthesis of N-Heterocyclic Carbene (NHC) derivatives, as detailed in a study by Laus et al. (2010). NHCs are notable for their applications in organometallic chemistry and catalysis (Laus, Wurst, Kahlenberg, Kopacka, Kreutz, & Schottenberger, 2010).
2. Development of Novel Ligands and Coordination Complexes
- Schäfer et al. (2021) discuss the development of hexadentate ligands based on a similar structural unit for forming coordination complexes. These complexes have potential applications in studying intrinsic cooperativity and properties of isomeric coordination complexes (Schäfer, Suryadevara, Greisch, Fuhr, Kappes, & Ruben, 2021).
3. Chemosensor Applications
- A study by Liu, Zeliang, and Zhao (2018) describes the use of a chemosensor based on a similar benzimidazolium salt for the detection of fluoride anions. Such chemosensors have practical applications in distinguishing specific anions (Liu, Zeliang, & Zhao, 2018).
4. Organic Synthesis and Reactions
- Glover and Rowbottom (1976) detail the N-Amination and subsequent oxidation of fused imidazoles and triazoles, which includes compounds structurally related to the one . These reactions are significant in the synthesis of various organic compounds (Glover & Rowbottom, 1976).
5. Fluorescent Probes
- Bishnoi and Milton (2017) developed benzimidazolium-based fluorescent probes for detecting Fe3+ ions in aqueous media. Compounds similar to the one can be used in designing sensitive and selective probes for metal ions (Bishnoi & Milton, 2017).
Orientations Futures
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic biology . Further studies could focus on understanding the properties of this compound, developing methods for its synthesis, and exploring its potential uses.
Propriétés
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N2O3.BrH/c1-16-5-8-18(9-6-16)23-15-22(25,24-11-3-2-4-21(23)24)17-7-10-19-20(14-17)27-13-12-26-19;/h5-10,14,25H,2-4,11-13,15H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUUMQJIUUPXAI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC5=C(C=C4)OCCO5)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2536265.png)


![2,4-dichloro-6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2536272.png)

![2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2536274.png)



![(E)-N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2536282.png)
![Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate](/img/structure/B2536284.png)
